molecular formula C10H13NO4 B13589495 2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol

2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol

Cat. No.: B13589495
M. Wt: 211.21 g/mol
InChI Key: IOMIWTLZYAEITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a dioxaindan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-1,3-dioxaindan-5-carbaldehyde with an amino alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted products depending on the nucleophile or electrophile involved.

Scientific Research Applications

2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and dioxaindan groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanol

InChI

InChI=1S/C10H13NO4/c1-13-8-3-10-9(14-5-15-10)2-6(8)7(11)4-12/h2-3,7,12H,4-5,11H2,1H3

InChI Key

IOMIWTLZYAEITE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(CO)N)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.